molecular formula C5H7NO3 B3014133 3-Methylmorpholine-2,5-dione CAS No. 87823-49-2

3-Methylmorpholine-2,5-dione

Cat. No. B3014133
CAS RN: 87823-49-2
M. Wt: 129.115
InChI Key: KNMQEWSKCAMAIM-UHFFFAOYSA-N
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Description

3-Methylmorpholine-2,5-dione is a chemical compound with the molecular weight of 129.12 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of 3-Methylmorpholine-2,5-dione involves ring-opening polymerization (ROP) of 3 (S)-methyl-morpholine-2,5-dione (MMD) and 5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one (MBC) using stannous octoate as a catalyst .


Molecular Structure Analysis

The InChI code for 3-Methylmorpholine-2,5-dione is 1S/C5H7NO3/c1-3-5(8)9-2-4(7)6-3/h3H,2H2,1H3,(H,6,7) .


Chemical Reactions Analysis

The chemical reactions involving 3-Methylmorpholine-2,5-dione primarily include ring-opening polymerization . The polymerization process does not yield linear oligomers or polymers. All primary reaction products are cycles .


Physical And Chemical Properties Analysis

3-Methylmorpholine-2,5-dione is a powder at room temperature with a melting point of 140-141°C .

Scientific Research Applications

Synthesis of Novel Copolymers

MMD has been utilized in the synthesis of novel copolymers through ring-opening polymerization (ROP). These copolymers, created by combining MMD with other monomers like 5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one (MBC), exhibit unique properties such as adjustable glass transition temperatures and molecular weights. These materials are promising for applications where amorphous polymers are desired .

Biodegradable Polydepsipeptides

The ring-opening polymerization of MMD leads to the formation of biodegradable polydepsipeptides. These materials are significant in the development of biorelevant polymers that are biocompatible, thermoresponsive, and biodegradable. They hold potential for use in medical devices and controlled drug delivery systems .

Drug Delivery Systems

MMD-based copolymers can be engineered to form hydrogel nanoparticles, which are crucial in the field of drug delivery. These nanoparticles can encapsulate drugs and release them in a controlled manner, making them suitable for targeted therapy applications .

Tissue Engineering

Due to their biocompatibility and degradability, MMD-derived polymers can serve as scaffolds in tissue engineering. They support cell growth and can be designed to degrade at a rate that matches tissue formation .

Gene Transfer

MMD-based nanoparticles have been explored for gene transfer to human embryonic stem cell colonies. This application is vital for gene therapy and the development of treatments for genetic disorders .

Multifunctional Biomaterials

MMD is a key component in creating multifunctional biomaterials, such as oligodepsipeptides (ODPs), which have applications in regenerative therapies and minimally invasive surgical procedures. These materials can be tailored to have specific properties, such as modulating immune response or executing movements on demand .

Antimicrobial and Anticancer Agents

Natural cyclic ODPs, which can be synthesized from MMD, exhibit antimicrobial properties and cytotoxicity against cancer cells. These properties make them potential candidates for developing new anticancer drugs and antibiotics .

Functional Polymer-Bioconjugates

MMD-based polymers can be used to create functional polymer-bioconjugates. These conjugates can act as molecular LEGO bricks, allowing for the construction of complex structures with specific functions, such as sensors or catalysts .

Mechanism of Action

Target of Action

3-Methylmorpholine-2,5-dione (MMD) is primarily used in the field of polymer chemistry . Its primary targets are the monomers in a polymerization reaction . The compound acts as a building block in the formation of polymers, particularly in the creation of biodegradable polydepsipeptides .

Mode of Action

MMD interacts with its targets through a process known as ring-opening polymerization (ROP) . This process involves the breaking of the ring structure of the MMD molecule, allowing it to react with other monomers to form a polymer chain . The polymerization of MMD can be initiated with cyclic tin alkoxides .

Biochemical Pathways

The biochemical pathway involved in the action of MMD is the polymerization process . This process results in the formation of polydepsipeptides, which are polymers containing alternating amide and ester bonds . These polymers can have various applications, including use in drug delivery systems and as building blocks for multifunctional biomaterials .

Pharmacokinetics

The properties of the resulting polymers, such as their molecular weight and degree of crystallinity, can be influenced by the conditions of the polymerization process .

Result of Action

The result of MMD’s action is the formation of polydepsipeptides . These polymers can have a range of properties depending on the specifics of the polymerization process . For example, the molecular weights of the resulting polymers can vary, and the polymers can be either amorphous or crystalline .

Action Environment

The action of MMD is influenced by various environmental factors. The temperature and duration of the polymerization process can affect the properties of the resulting polymers . Additionally, the presence of other monomers can lead to the formation of copolymers .

Safety and Hazards

The safety data sheet for Morpholine, a related compound, indicates that it is flammable and harmful if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage, and is suspected of damaging fertility or the unborn child .

Future Directions

3-Methylmorpholine-2,5-dione has been used to develop biodegradable drug delivery systems . It has also been used in the synthesis of bioresorbable polymers based on polydepsipeptides, which could be used as biomaterials in drug controlled release, tissue engineering scaffolding, and shape-memory materials .

properties

IUPAC Name

3-methylmorpholine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c1-3-5(8)9-2-4(7)6-3/h3H,2H2,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMQEWSKCAMAIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)OCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylmorpholine-2,5-dione

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